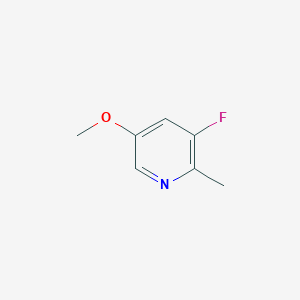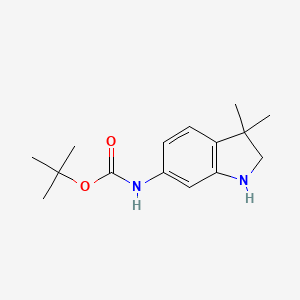
6-Amino-N-Boc-3,3-dimethyl-2,3-dihydro-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-N-Boc-3,3-dimethyl-2,3-dihydro-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in medicinal chemistry . This compound features an amino group at the 6th position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-N-Boc-3,3-dimethyl-2,3-dihydro-indole typically involves the following steps:
Starting Material: The synthesis begins with commercially available 3,3-dimethyl-2,3-dihydro-indole.
Protection of the Amino Group: The amino group is protected using a Boc protecting group. This is achieved by reacting the compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of the Amino Group: The amino group is introduced at the 6th position through a nitration-reduction sequence. Nitration is performed using nitric acid, followed by reduction with a suitable reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Amino-N-Boc-3,3-dimethyl-2,3-dihydro-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to modify the indole ring or the Boc protecting group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2nd and 3rd positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and sulfonyl chlorides (RSO2Cl) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated or sulfonated indole derivatives.
Scientific Research Applications
6-Amino-N-Boc-3,3-dimethyl-2,3-dihydro-indole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural product analogs.
Medicine: Investigated for its role in drug discovery and development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Amino-N-Boc-3,3-dimethyl-2,3-dihydro-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to desired biological effects. The Boc protecting group ensures stability and controlled release of the active amino group during biochemical interactions.
Comparison with Similar Compounds
Similar Compounds
6-Amino-3,3-dimethyl-2,3-dihydro-indole: Lacks the Boc protecting group, making it more reactive.
N-Boc-3,3-dimethyl-2,3-dihydro-indole: Lacks the amino group at the 6th position, limiting its biological activity.
6-Amino-3,3-dimethylindolin-2-one: Contains a carbonyl group at the 2nd position, altering its reactivity and biological properties.
Uniqueness
6-Amino-N-Boc-3,3-dimethyl-2,3-dihydro-indole is unique due to the presence of both the amino group and the Boc protecting group, providing a balance between reactivity and stability. This makes it a versatile intermediate for various synthetic and research applications.
Properties
CAS No. |
1049677-39-5 |
|---|---|
Molecular Formula |
C15H22N2O2 |
Molecular Weight |
262.35 g/mol |
IUPAC Name |
tert-butyl N-(3,3-dimethyl-1,2-dihydroindol-6-yl)carbamate |
InChI |
InChI=1S/C15H22N2O2/c1-14(2,3)19-13(18)17-10-6-7-11-12(8-10)16-9-15(11,4)5/h6-8,16H,9H2,1-5H3,(H,17,18) |
InChI Key |
YQXRYVXRCHIFOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC2=C1C=CC(=C2)NC(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


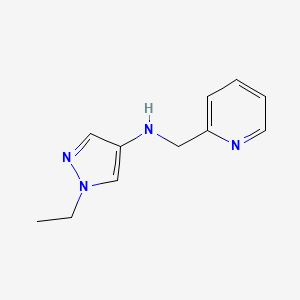
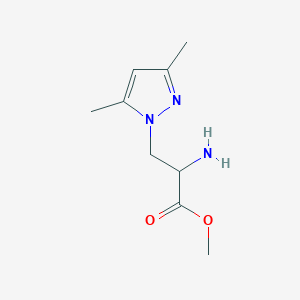

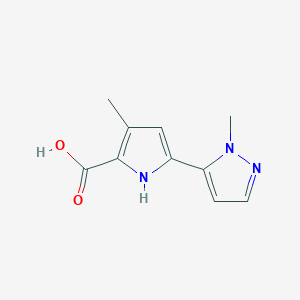
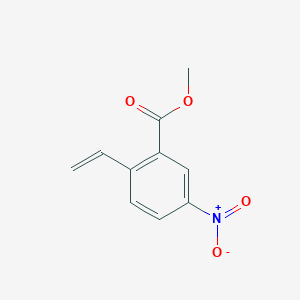

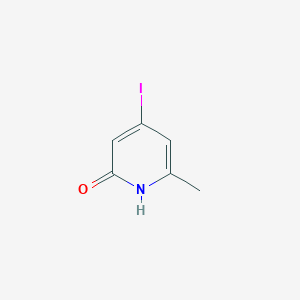
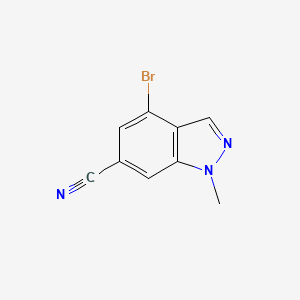

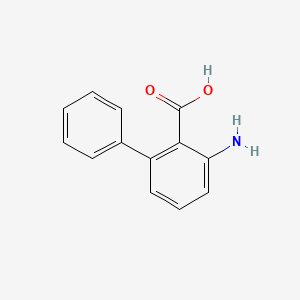
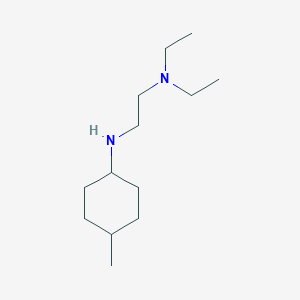
![(3S)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid](/img/structure/B13016628.png)
